molecular formula C13H9NO3 B3318372 Methyl 6-cyano-2-hydroxy-1-naphthoate CAS No. 99558-53-9

Methyl 6-cyano-2-hydroxy-1-naphthoate

Cat. No.: B3318372
CAS No.: 99558-53-9
M. Wt: 227.21 g/mol
InChI Key: GEBDCLJTFZSURF-UHFFFAOYSA-N
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Description

Methyl 6-cyano-2-hydroxy-1-naphthoate is a naphthalene derivative characterized by a methyl ester group at position 1, a hydroxyl group at position 2, and a cyano substituent at position 6. Its IUPAC name is methyl 6-cyano-2-hydroxynaphthalene-1-carboxylate.

Properties

IUPAC Name

methyl 6-cyano-2-hydroxynaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c1-17-13(16)12-10-4-2-8(7-14)6-9(10)3-5-11(12)15/h2-6,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBDCLJTFZSURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-2-hydroxy-1-naphthoate typically involves the esterification of 6-cyano-2-hydroxy-1-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-2-hydroxy-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of 6-cyano-2-naphthoic acid.

    Reduction: Formation of 6-amino-2-hydroxy-1-naphthoate.

    Substitution: Formation of various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-cyano-2-hydroxy-1-naphthoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 6-cyano-2-hydroxy-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages by suppressing the NF-κB, JNK, and p38 MAPK pathways . This inhibition reduces the production of inflammatory mediators such as nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 6-cyano-2-hydroxy-1-naphthoate with structurally related naphthoic acid derivatives, highlighting substituents, positions, key properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Safety/Handling References
This compound -CN (6), -OH (2), -COOCH₃ (1) Not specified Purity: 95% (commercial); potential applications in organic synthesis (inferred) Limited safety data; handle as a research chemical with standard precautions
6-Methoxy-2-naphthoic Acid -OCH₃ (6), -COOH (2) C₁₂H₁₀O₃ CAS 2471-70-7; used in materials science Avoid inhalation; medical observation required if exposed
6-(Methoxycarbonyl)-2-naphthoic Acid -COOCH₃ (6), -COOH (2) C₁₃H₁₀O₅ CAS 7568-08-3; laboratory chemical No known hazards under standard conditions
6-Hydroxy-1-naphthoic Acid -OH (6), -COOH (1) C₁₁H₈O₃ Research applications; exact CAS not provided Avoid strong oxidizers; use local exhaust ventilation
6-Methoxy-1-naphthoic Acid -OCH₃ (6), -COOH (1) C₁₂H₁₀O₃ CAS 36112-61-5; potential pharmaceutical applications Boiling point/density not specified; handle as a laboratory chemical
Methyl 6-Amino-2-naphthoate -NH₂ (6), -COOCH₃ (2) C₁₂H₁₁NO₂ CAS 5159-59-1; melting point: 165°C; research chemical ≥98% purity; crystalline powder; no TSCA restrictions
6-Hydroxy-2-naphthoic Acid -OH (6), -COOH (2) C₁₁H₈O₃ CAS 16712-64-4; used in polymer research (e.g., liquid crystals) Avoid dust formation; consult a physician if exposed
2-Hydroxy-5-methylnaphthoic Acid -OH (2), -CH₃ (5), -COOH (1) C₁₂H₁₀O₃ SMILES: O=C(O)c1c2c(ccc1O)c(ccc2)C; research applications No classification under OSHA HCS; handle with standard lab protocols

Key Observations:

Ester vs. Carboxylic Acid: this compound’s ester group at position 1 may improve solubility in organic solvents compared to carboxylic acid derivatives (e.g., 6-Methoxy-2-naphthoic Acid).

Positional Effects: Substitution at position 6 (cyano, methoxy, or hydroxy) influences electronic and steric properties. For example, the cyano group’s electron-withdrawing nature could alter acidity at the adjacent hydroxyl group compared to methoxy’s electron-donating effect.

Applications: While this compound’s specific uses are undocumented, structurally similar compounds (e.g., 6-Methoxy-1-naphthoic Acid) are linked to pharmaceutical development .

Safety: Limited hazard data exist for the target compound, but analogs like 6-Hydroxy-1-naphthoic Acid require precautions against oxidative agents .

Biological Activity

Methyl 6-cyano-2-hydroxy-1-naphthoate, with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and antimicrobial properties, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a cyano group and a hydroxy group, along with a methyl ester. This unique combination of functional groups contributes to its distinct chemical properties and biological activities.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing key signaling pathways, including NF-κB, JNK, and p38 MAPK pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies demonstrate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it showed an IC50 value of 0.5 µg/mL against Staphylococcus aureus and 2 µg/mL against Escherichia coli, indicating its potential as an antimicrobial agent .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. By inhibiting pro-inflammatory cytokine production and modulating immune responses, it can effectively reduce inflammation. Furthermore, its antimicrobial activity may be attributed to disrupting bacterial cell wall synthesis or function .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of LPS-induced inflammation in macrophages (IC50 values not specified)
Study 2 Showed antimicrobial activity with IC50 values of 0.5 µg/mL against S. aureus and 2 µg/mL against E. coli
Study 3 Investigated its use in drug development due to unique structural properties, suggesting applications in treating inflammatory and infectious diseases

Applications in Medicinal Chemistry

Given its promising anti-inflammatory and antimicrobial activities, this compound is being explored for potential applications in drug development. Its unique chemical structure allows it to serve as a building block for synthesizing more complex organic molecules that could lead to novel therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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